molecular formula C11H14N2O B8750808 1-Phenyl-piperidin-4-one oxime CAS No. 7402-94-0

1-Phenyl-piperidin-4-one oxime

Cat. No.: B8750808
CAS No.: 7402-94-0
M. Wt: 190.24 g/mol
InChI Key: ZKDNDJYBXPPYLG-UHFFFAOYSA-N
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Description

1-Phenyl-piperidin-4-one oxime is a piperidine-derived compound featuring a phenyl substituent at the 1-position of the piperidin-4-one ring and an oxime functional group at the 4-position. These compounds are synthesized via condensation reactions, often involving hydroxylamine and substituted piperidin-4-ones, and are characterized by spectroscopic methods (e.g., IR, NMR) and X-ray crystallography . Substitutions on the piperidine ring or oxime group modulate bioactivity, solubility, and stability, making them valuable scaffolds for drug discovery .

Properties

CAS No.

7402-94-0

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(1-phenylpiperidin-4-ylidene)hydroxylamine

InChI

InChI=1S/C11H14N2O/c14-12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,14H,6-9H2

InChI Key

ZKDNDJYBXPPYLG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NO)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Esterification of the Oxime Group

The oxime hydroxyl group undergoes esterification with acyl chlorides in the presence of a strong base (e.g., t-BuOK). This modification enhances biological activity, as demonstrated in vanillin-derived analogues :

Ester Group Reagents Solvent Yield Biological Activity
4-Fluorobenzoyl4-Fluorobenzoyl chlorideTHF82%Antimicrobial
3-Nitrobenzoyl3-Nitrobenzoyl chlorideDCM78%Antioxidant

Ester derivatives exhibit improved antioxidant (IC50_{50} = 12–18 μM) and antimicrobial (MIC = 4–8 μg/mL) properties compared to the parent oxime .

Hydrogen-Bond-Directed Solid-State Reactivity

Crystallographic studies reveal intermolecular O–H⋯N hydrogen bonds (2.12–2.45 Å) and C–H⋯π interactions (3.34–3.67 Å), forming C(7) chains along the c-axis . These interactions stabilize the crystal lattice and may influence solubility and reactivity in solid-phase reactions.

Potential Cycloaddition Reactions

While not directly reported for 1-phenyl-piperidin-4-one oxime, analogous oximes participate in 1,3-dipolar cycloadditions with nitrile oxides to form isoxazoles . Theoretical pathways include:

  • Nitrile Oxide Generation : Oxidation of the oxime (e.g., with Cl2_2/NaHCO3_3).

  • Cycloaddition : Reaction with alkynes or alkenes under mild conditions .

Stereoelectronic Effects on Reactivity

The equatorial orientation of substituents on the piperidine ring and the oxime’s dihedral angle (42.88°) create steric and electronic environments that favor selective reactions at the oxime nitrogen or oxygen . For example, bulky acyl chlorides show reduced esterification yields due to steric hindrance .

Biological Activity Correlation

Structural modifications of the oxime group directly impact pharmacological properties:

  • Antioxidant Activity : Electron-withdrawing groups (e.g., –NO2_2) enhance radical scavenging .

  • MAO-B Inhibition : Bulky substituents improve selectivity for MAO-B over MAO-A (e.g., IC50_{50} = 342 nM for MAO-B vs. >1,000 nM for MAO-A) .

Stability and Degradation

Under acidic conditions, the oxime group undergoes hydrolysis to regenerate the ketone. Alkaline conditions promote decomposition via C–N bond cleavage, necessitating neutral pH for storage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 1-position of the piperidin-4-one ring critically influences molecular properties.

Compound Substituent Molecular Weight (g/mol) Key Structural Features Bioactivity/Stability
1-Phenyl-piperidin-4-one oxime Phenyl 204.24 (C₁₁H₁₂N₂O)* Planar phenyl ring; oxime at C4 Under investigation for antimicrobial activity
1-Benzylpiperidin-4-one oxime Benzyl 218.27 (C₁₂H₁₄N₂O) Flexible benzyl group; non-planar conformation Antifungal activity at 1×10⁻⁴ g/mL
1-Isopropyl-piperidin-4-one oxime Isopropyl 170.25 (C₈H₁₆N₂O) Bulky aliphatic substituent Limited bioactivity reported
1-(3-Methyl-2-nitrobenzoyl)piperidin-4-one oxime Nitrobenzoyl 277.28 (C₁₃H₁₅N₃O₄) Electron-withdrawing nitro group; planar aromatic system Not yet characterized
1-[(4-Chlorophenyl)acetyl]piperidin-4-one oxime Chlorophenylacetyl 278.73 (C₁₃H₁₅ClN₂O₂) Chlorine enhances lipophilicity Potential antimicrobial candidate

*Calculated based on formula C₁₁H₁₂N₂O.

  • In contrast, 1-phenyl derivatives may exhibit greater planarity, enhancing π-π interactions in biological targets.

Q & A

Q. What are the standard synthetic routes for 1-phenyl-piperidin-4-one oxime, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves the condensation of 1-phenyl-piperidin-4-one with hydroxylamine hydrochloride under acidic or basic conditions. Key parameters include pH control (e.g., using HCl or NaOH) and temperature (60–80°C for 6–12 hours). Microwave-assisted or ionic liquid-mediated methods can improve reaction efficiency and reduce by-products . Yield optimization requires monitoring the stoichiometric ratio of hydroxylamine to ketone (1.2:1 recommended) and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is the oxime functional group in this compound structurally characterized?

  • Methodological Answer : Confirm the presence of the oxime (-NOH) group using:
  • FT-IR : Absorption bands at ~3250 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=N stretch).
  • ¹H NMR : A broad singlet at δ 9.5–10.5 ppm for the oxime proton.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination, revealing bond angles and spatial arrangement .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for piperidin-4-one derivatives:
  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritancy.
  • Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods predict the reactivity and tautomeric behavior of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model tautomeric equilibria (oxime ⇌ nitroso) and electron distribution. Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets, aiding in drug design. Validate predictions with experimental data (e.g., UV-Vis spectroscopy for tautomer ratios) .

Q. What strategies resolve contradictions in pharmacological activity data for piperidin-4-one oxime derivatives?

  • Methodological Answer :
  • Data Triangulation : Compare results from in vitro (e.g., enzyme inhibition assays) and in silico (molecular dynamics simulations) studies.
  • Batch Variability Analysis : Assess purity (HPLC ≥95%) and stereochemical consistency (chiral HPLC or CD spectroscopy).
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to identify EC₅₀/IC₅₀ discrepancies across studies .

Q. How can ionic liquids (ILs) enhance the green synthesis of this compound?

  • Methodological Answer : ILs like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) act as dual solvent-catalysts, enabling room-temperature reactions with higher atom economy. Post-reaction, ILs can be recovered via vacuum distillation and reused for 3–5 cycles without significant activity loss. Lifecycle assessment (LCA) tools quantify environmental benefits vs. traditional methods .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how are they addressed?

  • Methodological Answer : Challenges include crystal twinning and weak diffraction. Solutions:
  • Data Collection : Use high-intensity synchrotron radiation (λ = 0.7–1.0 Å) for small crystals.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data.
  • Validation : Check R-factor convergence (<5%) and ADPs (anisotropic displacement parameters) for thermal motion accuracy .

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